molecular formula C9H11N3O B139276 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one CAS No. 159417-87-5

5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one

Cat. No. B139276
M. Wt: 177.2 g/mol
InChI Key: RYNJQEJBPAYCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as AEBO and has a molecular formula of C9H10N4O.

Mechanism Of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is not fully understood. However, studies have suggested that this compound may act by binding to specific receptors or enzymes in the body, leading to the inhibition of their activity. This, in turn, may result in the observed biological effects of the compound.

Biochemical And Physiological Effects

Several studies have investigated the biochemical and physiological effects of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. These studies have reported that this compound can modulate the activity of various enzymes and signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in lab experiments is its potential to modulate the activity of specific enzymes and signaling pathways. This can be useful in studying the underlying mechanisms of various diseases and identifying potential therapeutic targets. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. One potential direction is to further investigate the mechanisms of action of this compound and its potential therapeutic applications in various diseases. Another direction is to explore the use of this compound as a starting material for the synthesis of novel compounds with improved biological activity and pharmacokinetic properties. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in different experimental settings.

Synthesis Methods

The synthesis of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one has been reported in several studies. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with ethyl chloroacetate, followed by hydrolysis and cyclization to form the desired product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

The potential applications of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in scientific research are numerous. This compound has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.

properties

CAS RN

159417-87-5

Product Name

5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

IUPAC Name

5-(2-aminoethyl)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C9H11N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13)

InChI Key

RYNJQEJBPAYCHR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CCN)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1CCN)NC(=O)N2

synonyms

2H-Benzimidazol-2-one,5-(2-aminoethyl)-1,3-dihydro-(9CI)

Origin of Product

United States

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